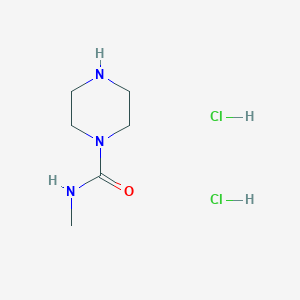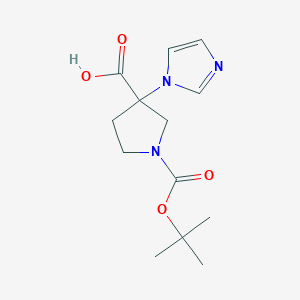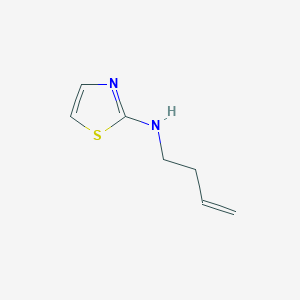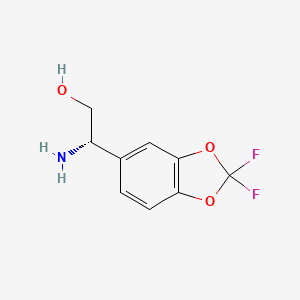
(2S)-2-amino-2-(2,2-difluoro-1,3-benzodioxol-5-yl)ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-2-amino-2-(2,2-difluoro-1,3-benzodioxol-5-yl)ethanol: is a chemical compound that belongs to the class of amino alcohols It features a benzodioxole ring substituted with two fluorine atoms and an amino group attached to an ethanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-amino-2-(2,2-difluoro-1,3-benzodioxol-5-yl)ethanol typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the benzodioxole ring system, which can be achieved through the cyclization of catechol derivatives with appropriate reagents.
Amination: The amino group is introduced via nucleophilic substitution reactions, often using ammonia or amine derivatives.
Ethanol Attachment: The final step involves the attachment of the ethanol moiety through a series of reactions, including reduction and protection-deprotection steps to ensure the correct stereochemistry.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and green chemistry principles may be employed to enhance efficiency and reduce waste.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to yield alcohols or amines.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Ammonia, amine derivatives, alcohols.
Major Products
Oxidation Products: Ketones, carboxylic acids.
Reduction Products: Alcohols, amines.
Substitution Products: Functionalized derivatives with various substituents.
Scientific Research Applications
(2S)-2-amino-2-(2,2-difluoro-1,3-benzodioxol-5-yl)ethanol: has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules, including natural products and polymers.
Material Science: It is explored for its potential use in the development of advanced materials, such as fluorinated polymers and coatings.
Mechanism of Action
The mechanism of action of (2S)-2-amino-2-(2,2-difluoro-1,3-benzodioxol-5-yl)ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the amino and hydroxyl groups allows it to form hydrogen bonds and electrostatic interactions with target molecules, modulating their activity. The fluorine atoms enhance the compound’s lipophilicity and metabolic stability, contributing to its biological effects.
Comparison with Similar Compounds
Similar Compounds
(2S)-2-amino-2-(2,2-difluoro-1,3-benzodioxol-4-yl)ethanol: Similar structure with a different substitution pattern on the benzodioxole ring.
(2S)-2-amino-2-(2,2-difluoro-1,3-benzodioxol-6-yl)ethanol: Another isomer with the amino group attached at a different position.
(2S)-2-amino-2-(2,2-difluoro-1,3-benzodioxol-3-yl)ethanol: A compound with a similar core structure but different functional group positioning.
Uniqueness
- The specific substitution pattern of (2S)-2-amino-2-(2,2-difluoro-1,3-benzodioxol-5-yl)ethanol imparts unique chemical and biological properties, making it distinct from its isomers and analogs.
- The presence of fluorine atoms enhances its stability and lipophilicity, which can be advantageous in drug design and material science applications.
Properties
Molecular Formula |
C9H9F2NO3 |
|---|---|
Molecular Weight |
217.17 g/mol |
IUPAC Name |
(2S)-2-amino-2-(2,2-difluoro-1,3-benzodioxol-5-yl)ethanol |
InChI |
InChI=1S/C9H9F2NO3/c10-9(11)14-7-2-1-5(6(12)4-13)3-8(7)15-9/h1-3,6,13H,4,12H2/t6-/m1/s1 |
InChI Key |
XRHHQBSWMJPLHM-ZCFIWIBFSA-N |
Isomeric SMILES |
C1=CC2=C(C=C1[C@@H](CO)N)OC(O2)(F)F |
Canonical SMILES |
C1=CC2=C(C=C1C(CO)N)OC(O2)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


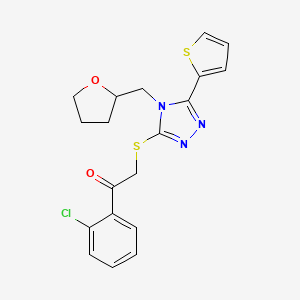

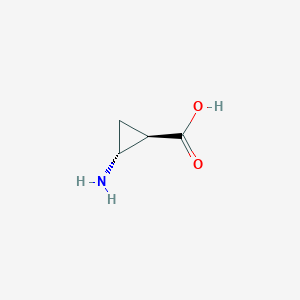
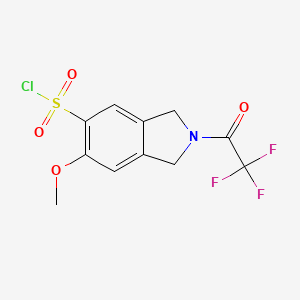
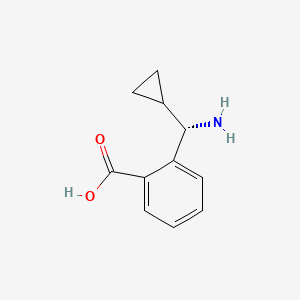
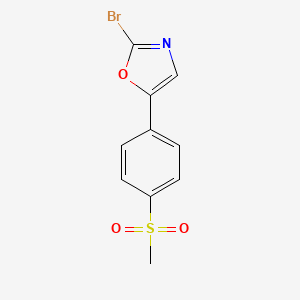
![6-O-benzyl 4-O-tert-butyl (4aR,8aR)-3-cyano-3,4a,5,7,8,8a-hexahydro-2H-pyrido[4,3-b][1,4]oxazine-4,6-dicarboxylate](/img/structure/B13120455.png)
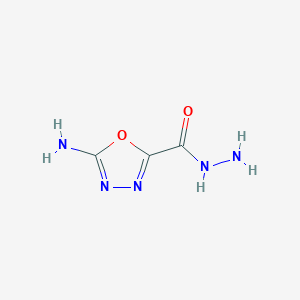
![3-Amino-2-methylimidazo[1,2-a]pyridine-7-carboxylic acid](/img/structure/B13120470.png)
